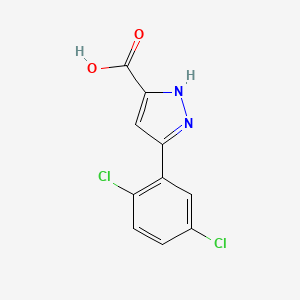

5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(2,5-dichlorophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-5-1-2-7(12)6(3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCQLXUIVVBPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NNC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397964 | |

| Record name | 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038549-20-0 | |

| Record name | 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Biological Significance of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological significance of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and presents generalized experimental protocols based on structurally related pyrazole derivatives. The primary focus is on the role of pyrazole carboxylic acids as inhibitors of carbonic anhydrases, particularly the tumor-associated isoform Carbonic Anhydrase IX (CAIX). This guide details the hypoxia-inducible signaling pathway that governs CAIX expression, a critical mechanism in cancer cell adaptation and survival, and a key target for therapeutic intervention.

Chemical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1038549-20-0 | [1] |

| Molecular Formula | C₁₀H₆Cl₂N₂O₂ | [1] |

| Molecular Weight | 257.08 g/mol | Calculated |

| Appearance | Solid (predicted) | General knowledge |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and acetone.[2] | Inferred from similar compounds |

| pKa | The pKa of pyrazole-3-carboxylic acids is influenced by substituents. For heterocyclic carboxylic acids, pKa values can be determined potentiometrically.[2] | General knowledge |

Synthesis and Characterization: A Generalized Approach

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and widely applicable method for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.

General Synthesis Protocol

The synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids can be achieved through the reaction of an aryl-substituted 2,4-dioxobutanoic acid with hydrazine hydrate in a suitable solvent, such as glacial acetic acid. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically precipitated by pouring the reaction mixture into water and can be purified by recrystallization.

Disclaimer: The following experimental workflow is a generalized representation for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids and has not been specifically validated for this compound.

Caption: Generalized workflow for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids.

General Characterization Protocols

The characterization of the synthesized compound would typically involve a combination of spectroscopic and analytical techniques to confirm its structure and purity.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For pyrazole derivatives, the chemical shifts of the pyrazole ring protons and carbons, as well as those of the dichlorophenyl substituent, would be characteristic. NMR can also be used to determine pKa values by monitoring chemical shifts as a function of pH.[3]

2.2.2. Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups. For a pyrazole carboxylic acid, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band typically in the 2500-3300 cm⁻¹ region), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and N-H stretching of the pyrazole ring.

2.2.3. Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

2.2.4. Melting Point Determination: The melting point is a key indicator of purity. For synthesized pyrazole derivatives, a sharp melting point range is expected for a pure compound.

2.2.5. Solubility Testing: A general protocol for determining solubility involves adding a small, known amount of the solid compound to a measured volume of a specific solvent (e.g., water, ethanol, DMSO). The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in a filtered aliquot of the solution is then determined analytically, for example, by UV-Vis spectroscopy or HPLC.[4][5][6]

Biological Significance: Inhibition of Carbonic Anhydrase IX

A significant area of research for pyrazole derivatives is their activity as inhibitors of carbonic anhydrases (CAs).[7][8][9] Several isoforms of human carbonic anhydrase (hCA) are important therapeutic targets. In particular, the transmembrane isoform Carbonic Anhydrase IX (CAIX) is highly expressed in many types of tumors and is associated with poor prognosis.

The Hypoxia-Inducible Factor (HIF) Signaling Pathway and CAIX Expression

Under hypoxic (low oxygen) conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized.[7][8] In normoxic (normal oxygen) conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which targets it for ubiquitination and subsequent proteasomal degradation. However, in the absence of sufficient oxygen, PHDs are inactive, allowing HIF-1α to accumulate, translocate to the nucleus, and heterodimerize with HIF-1β. This HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, the gene encoding for CAIX, leading to its transcriptional activation.[9]

Caption: Simplified signaling pathway of CAIX expression under hypoxic conditions.

The Role of CAIX in Cancer and as a Therapeutic Target

CAIX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[7][8] In the acidic tumor microenvironment, CAIX plays a crucial role in pH regulation, helping cancer cells to maintain a neutral intracellular pH while contributing to extracellular acidosis. This facilitates tumor cell survival, proliferation, and invasion. The expression of CAIX on the cell surface of tumor cells, with limited expression in normal tissues, makes it an attractive target for cancer therapy.[7][8] Pyrazole carboxylic acid derivatives are being investigated as potential selective inhibitors of CAIX. By inhibiting CAIX, these compounds could disrupt pH regulation in cancer cells, leading to increased intracellular acidosis and ultimately, cell death, particularly under hypoxic conditions.

Conclusion

This compound is a member of a class of compounds with significant potential in medicinal chemistry, particularly as inhibitors of carbonic anhydrases. While specific experimental data for this particular molecule is sparse, this guide provides a framework for its synthesis and characterization based on established methods for related compounds. The detailed exploration of the HIF-1α/CAIX signaling pathway highlights the critical role of this enzyme in cancer biology and underscores the therapeutic potential of its inhibitors. Further research is warranted to determine the precise chemical properties and biological activity of this compound to fully evaluate its promise as a lead compound in drug discovery.

References

- 1. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. m.youtube.com [m.youtube.com]

- 6. tandfonline.com [tandfonline.com]

- 7. New selective carbonic anhydrase IX inhibitors: synthesis and pharmacological evaluation of diarylpyrazole-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Insights into 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this paper compiles and extrapolates information from closely related analogues and general principles of spectroscopic analysis for pyrazole derivatives.

Molecular Structure and Properties

Structure:

Molecular Structure of the Compound.

| Property | Value |

| Molecular Formula | C₁₀H₆Cl₂N₂O₂ |

| Molecular Weight | 257.08 g/mol |

| CAS Number | 34626-07-8 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts)

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| COOH | 12.0 - 13.0 | Broad Singlet | Chemical shift can be highly variable and dependent on solvent and concentration. |

| NH | 11.0 - 14.0 | Broad Singlet | Position is solvent and concentration dependent. |

| Phenyl-H | 7.2 - 7.6 | Multiplet | The three protons on the dichlorophenyl ring will exhibit complex splitting patterns due to their coupling. |

| Pyrazole-H | 6.8 - 7.2 | Singlet | The single proton on the pyrazole ring. |

¹³C NMR (Expected Chemical Shifts)

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 160 - 170 |

| Pyrazole C3 | 140 - 150 |

| Pyrazole C5 | 145 - 155 |

| Pyrazole C4 | 105 - 115 |

| Phenyl C (attached to Pyrazole) | 130 - 135 |

| Phenyl C (with Cl) | 130 - 140 |

| Phenyl C-H | 125 - 135 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H (Pyrazole) | 3100 - 3300 | Medium, Broad |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong |

| C=N (Pyrazole Ring) | 1550 - 1620 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-Cl | 700 - 850 | Strong |

Mass Spectrometry (MS)

| Ion | Expected m/z | Notes |

| [M]+ | 256/258/260 | Molecular ion peak showing isotopic pattern for two chlorine atoms. |

| [M-COOH]+ | 211/213/215 | Loss of the carboxylic acid group. |

Experimental Protocols

The synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids typically involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent. A general synthetic approach is outlined below.

General Synthetic Workflow.

Step 1: Cyclization 2,5-Dichlorophenylhydrazine is reacted with an appropriate three-carbon building block, such as diethyl ethoxymethylenemalonate, in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux to facilitate the cyclization reaction, leading to the formation of the pyrazole ring.

Step 2: Hydrolysis The resulting pyrazole-3-carboxylate ester intermediate is then subjected to hydrolysis. This is commonly achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

Step 3: Acidification and Isolation After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics and a plausible synthetic route for this compound. While direct experimental data remains elusive in the public domain, the extrapolated data and general methodologies presented here offer a valuable resource for researchers working with this and structurally related compounds. Further experimental work is necessary to definitively confirm the precise spectroscopic values and optimize the synthetic protocols.

An In-depth Technical Guide on the Crystal Structure of Pyrazole Carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, a solved crystal structure for 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid has not been publicly deposited in major crystallographic databases. This guide will provide a detailed analysis of a closely related and structurally significant analogue, 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid , for which comprehensive crystallographic data is available. The methodologies and structural features discussed are representative of this class of compounds and provide valuable insights for researchers in the field.

Introduction

Pyrazole carboxylic acids are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their rigid scaffold, potential for diverse substitution patterns, and ability to participate in various intermolecular interactions make them attractive building blocks for the design of novel therapeutic agents and functional materials. The substitution of the pyrazole core with halogenated phenyl rings, such as dichlorophenyl groups, can significantly influence the molecule's conformation, crystal packing, and biological activity.

This technical guide provides a comprehensive overview of the crystallographic and structural features of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, serving as a proxy for understanding the structural chemistry of this compound.

Crystallographic Data and Structure Refinement

The crystal structure of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid was determined by single-crystal X-ray diffraction. The asymmetric unit of this compound contains two crystallographically independent molecules. A summary of the crystal data and structure refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₇H₁₁Cl₃N₂O₂ |

| Formula Weight | 381.63 |

| Temperature | 294(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 13.192(3) Å |

| b | 8.8170(18) Å |

| c | 30.012(6) Å |

| α | 90° |

| β | 102.42(3)° |

| γ | 90° |

| Volume | 3409.1(13) ų |

| Z | 8 |

| Density (calculated) | 1.485 Mg/m³ |

| Absorption Coefficient | 0.55 mm⁻¹ |

| F(000) | 1552 |

| Crystal Size | 0.30 x 0.20 x 0.10 mm |

| Theta range for data collection | 2.2 to 25.0° |

| Index ranges | -15<=h<=15, -10<=k<=10, -35<=l<=35 |

| Reflections collected | 18534 |

| Independent reflections | 5984 [R(int) = 0.035] |

| Completeness to theta = 25.0° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 5984 / 0 / 433 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2sigma(I)] | R1 = 0.046, wR2 = 0.119 |

| R indices (all data) | R1 = 0.065, wR2 = 0.131 |

| Largest diff. peak and hole | 0.31 and -0.27 e.Å⁻³ |

Data sourced from a study on 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid.[1]

Molecular and Crystal Structure Analysis

The molecular structure of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid reveals several key features. The asymmetric unit contains two independent molecules, which is a common phenomenon in the crystallization of organic compounds.

The pyrazole ring is nearly planar, and the attached phenyl rings are oriented at significant dihedral angles with respect to the pyrazole core. In one of the independent molecules, the pyrazole ring forms dihedral angles of 43.00(3)° with the chlorophenyl ring and 65.06(4)° with the dichlorophenyl ring.[1] In the second molecule, these angles are 51.17(3)° and 69.99(3)°, respectively.[1] This twisted conformation is a result of steric hindrance between the substituted rings.

A significant feature of the crystal packing is the formation of dimers through intermolecular O—H···O hydrogen bonds between the carboxylic acid moieties of adjacent molecules.[1] In addition to hydrogen bonding, the crystal structure is stabilized by π–π stacking interactions between the pyrazole and dichlorophenyl rings, with centroid-centroid distances of 3.859(3) Å and 3.835(3) Å.[1]

Experimental Protocols

While a specific protocol for the synthesis and crystallization of this compound is not available, a general and widely applicable synthetic route for this class of compounds involves the reaction of a β-dicarbonyl compound with a substituted hydrazine.

General Synthesis of Substituted Pyrazole-3-carboxylic Acids

A common method for the synthesis of pyrazole carboxylic acids involves the cyclocondensation reaction between a hydrazine derivative and a β-ketoester or a related dicarbonyl compound. For the target compound, this would likely involve the reaction of 2,5-dichlorophenylhydrazine with a suitable three-carbon dicarbonyl synthon bearing a carboxylic acid or a precursor group.

A representative workflow for the synthesis is depicted below:

Caption: General synthesis workflow for pyrazole-3-carboxylic acids.

Crystallization Protocol

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents.

-

Dissolution: Dissolve the purified pyrazole carboxylic acid derivative in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture thereof) with gentle heating to achieve saturation.

-

Filtration: Hot-filter the solution to remove any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. To promote the growth of high-quality single crystals, the solution can be left undisturbed in a loosely covered container to allow for slow evaporation of the solvent over several days.

-

Isolation: Once suitable crystals have formed, they are carefully isolated from the mother liquor and washed with a small amount of cold solvent.

Logical Relationships in Structure Determination

The process of determining the crystal structure from single-crystal X-ray diffraction data follows a well-defined logical workflow.

Caption: Workflow for crystal structure determination.

Conclusion

While the crystal structure of this compound remains to be determined, a detailed analysis of the closely related compound, 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, provides significant insights into the expected structural features. These include a non-planar conformation of the phenyl rings relative to the pyrazole core, the formation of hydrogen-bonded dimers, and the presence of π–π stacking interactions that contribute to the stability of the crystal lattice. The general synthetic and crystallization protocols outlined in this guide are applicable to this class of compounds and can aid researchers in the preparation and structural characterization of novel pyrazole derivatives. Further research into the synthesis and crystallization of this compound is warranted to fully elucidate its three-dimensional structure and its potential applications.

References

In-Depth Technical Guide: Biological Activity of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as anticancer and antimicrobial agents. This document details the synthesis, experimental protocols for biological evaluation, quantitative activity data, and insights into the potential mechanisms of action, including relevant signaling pathways.

Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound, and its subsequent derivatization into amides and esters are crucial first steps in exploring their biological potential.

Synthesis of Ethyl 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate

A common starting material for the synthesis of various derivatives is the ethyl ester of the parent carboxylic acid. A highly regioselective method for the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates has been reported using ultrasound irradiation, which significantly reduces reaction times. A similar approach can be adapted for the 2,5-dichloro analogue. The general steps involve the reaction of a β-ketoester with a substituted hydrazine hydrochloride.

Synthesis of Carboxamide Derivatives

The carboxylic acid can be converted to the corresponding acid chloride, which then readily reacts with various amines to form a diverse library of carboxamide derivatives.

Experimental Protocol: General Procedure for the Synthesis of Amide Derivatives

-

The starting pyrazole-3-carboxylic acid is refluxed with thionyl chloride to yield the corresponding acid chloride.

-

The resulting acid chloride is then reacted with the desired amine (primary or secondary) in an appropriate solvent, such as xylene, often in the presence of a base to neutralize the HCl byproduct.

-

The reaction mixture is typically refluxed for several hours.

-

Upon completion, the solvent is evaporated, and the crude product is purified, usually by recrystallization from a suitable solvent like ethanol.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary method for evaluating this activity is the MTT assay, which measures cell viability.

Quantitative Anticancer Activity Data

The following table summarizes the available quantitative data for the anticancer activity of selected pyrazole derivatives. It is important to note that the data presented is for a range of pyrazole derivatives, highlighting the potential of the scaffold. Specific data for a comprehensive library of 5-(2,5-dichlorophenyl) derivatives is still an active area of research.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| P1 | Pyrazole-5-carboxamide | MGC-803 | 1.02 ± 0.08 | [1] |

| P2 | Pyrazole-5-carboxamide | SGC-7901 | >50 | [1] |

| P3 | Pyrazole-5-carboxamide | Bcap-37 | >50 | [1] |

| 4b | Pyrazole-1-carboxamide | MCF-7 | <0.1 | [2] |

| 4b | Pyrazole-1-carboxamide | MDA-MB-231 | 45.8 | [2] |

| 6b | Diphenyl pyrazole–chalcone | HNO-97 | 10 | [3] |

| 6d | Diphenyl pyrazole–chalcone | HNO-97 | 10.56 | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C.

-

Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds. Incubate for another 48-72 hours.

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the cells for 1.5 hours at 37°C.

-

Formazan Solubilization: After the incubation period, remove the MTT solution. The remaining insoluble purple formazan crystals are solubilized by adding 130 µL of dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The plate is then incubated for 15 minutes with shaking. The absorbance is measured on a microplate reader at a wavelength of 492 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined from the dose-response curves.

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antibacterial and antifungal properties. The agar well diffusion method is a common preliminary screening technique to assess the antimicrobial potential of new compounds.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against various microbial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 3c | K. pneumoniae (MDR) | >100 | C. albicans | - | [4] |

| 3c | P. aeruginosa (MDR) | >100 | - | - | [4] |

| 1b | A. baumannii (MDR) | 512 | - | - | [5] |

| 1d | A. baumannii (MDR) | 512 | - | - | [5] |

| 1b | K. pneumoniae (KPC) | 1024 | - | - | [5] |

| 1d | K. pneumoniae (KPC) | 1024 | - | - | [5] |

MDR: Multi-drug resistant; KPC: Klebsiella pneumoniae carbapenemase-producing

Experimental Protocol: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.

-

Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and sterilize.

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of the agar plate.

-

Well Preparation: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar.

-

Compound Application: A specific volume of the test compound solution (at a known concentration, typically dissolved in a solvent like DMSO) is added to each well. A control with the solvent alone is also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Potential Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are likely mediated through their interaction with specific cellular targets and signaling pathways. Based on studies of structurally related pyrazole compounds, two potential pathways are of particular interest: Cyclin-Dependent Kinase (CDK) signaling and Cannabinoid Receptor signaling.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[6] Several pyrazole derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[7] Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cell proliferation. The general mechanism involves the binding of the pyrazole derivative to the ATP-binding pocket of the CDK, thereby blocking its kinase activity and preventing the phosphorylation of downstream targets like the retinoblastoma protein (Rb).

Caption: Cyclin-Dependent Kinase (CDK) signaling pathway and the potential inhibitory action of pyrazole derivatives on CDK2.

Cannabinoid Receptor Signaling Pathway

Some pyrazole derivatives are known to interact with cannabinoid receptors (CB1 and CB2). These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can modulate several downstream signaling cascades, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways.[8] The interaction of pyrazole derivatives with these receptors could lead to various cellular effects, including modulation of cell growth and apoptosis.

Caption: Overview of the Cannabinoid Receptor 1 (CB1) signaling pathway and the potential interaction of pyrazole derivatives.

Experimental and Logical Workflows

The development and evaluation of new this compound derivatives follow a logical progression from chemical synthesis to biological testing.

Caption: A logical workflow for the synthesis and biological evaluation of novel pyrazole derivatives.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of new therapeutic agents. Their demonstrated anticancer and antimicrobial activities warrant further investigation. Future work should focus on synthesizing a broader range of derivatives to establish clear structure-activity relationships, elucidating the specific molecular targets and signaling pathways involved in their biological effects, and optimizing their pharmacokinetic and pharmacodynamic properties. This in-depth guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mc.minia.edu.eg [mc.minia.edu.eg]

The Core Mechanism of Action of Pyrazole-Based Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted inhibitors. Its unique structural and electronic properties have made it a "privileged scaffold," leading to the successful development of numerous clinically approved drugs. Pyrazole-based inhibitors have demonstrated remarkable efficacy against a range of therapeutic targets, most notably protein kinases, which are central to cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. This in-depth technical guide elucidates the core mechanisms of action of pyrazole-based inhibitors, provides detailed experimental protocols for their characterization, and presents quantitative data to facilitate comparative analysis.

Core Mechanism of Action: Targeting the Kinase ATP-Binding Site

The predominant mechanism of action for the majority of pyrazole-based inhibitors is the competitive inhibition of protein kinases at the adenosine triphosphate (ATP) binding site. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes including proliferation, differentiation, survival, and metabolism.

The pyrazole ring system is adept at forming key interactions within the ATP-binding pocket of kinases. Typically, the nitrogen atoms of the pyrazole core act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine moiety of ATP with the kinase hinge region.[1] This interaction anchors the inhibitor in the active site, blocking the binding of ATP and thereby preventing phosphorylation of downstream substrates.

The versatility of the pyrazole scaffold allows for substitutions at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties. By modifying these substituents, medicinal chemists can tailor the inhibitor to fit the specific contours of the target kinase's ATP-binding site, leading to high-affinity binding and selective inhibition.[2]

Key Signaling Pathways Modulated by Pyrazole-Based Inhibitors

Dysregulation of kinase signaling pathways is a hallmark of many diseases. Pyrazole-based inhibitors have been successfully designed to target key kinases in several critical pathways.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate gene expression involved in inflammation and immunity.[3][4] Pyrazole-based inhibitors, such as ruxolitinib, competitively inhibit JAK1 and JAK2, thereby blocking this signaling cascade.[2][5]

The ALK and c-MET Signaling Pathways

Anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) are receptor tyrosine kinases that, when constitutively activated through mutations or gene rearrangements, can drive tumor growth.[6][7] These kinases activate downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[8][9] Crizotinib, a pyrazole-based inhibitor, effectively targets both ALK and c-MET.[6][7]

Cyclooxygenase (COX) Pathway

Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation.[10] Celecoxib is a pyrazole-based selective COX-2 inhibitor, which reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[10][11]

Quantitative Data on Pyrazole-Based Inhibitors

The potency and selectivity of pyrazole-based inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Kd). The following tables summarize these values for several prominent pyrazole-based inhibitors against their primary targets.

Table 1: IC50 Values of Pyrazole-Based Kinase Inhibitors

| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |

| Ruxolitinib | JAK1 | 3.3 | [2][5][12][13] |

| JAK2 | 2.8 | [2][5][12][13] | |

| JAK3 | 428 | [12] | |

| TYK2 | 19 | [12] | |

| Crizotinib | ALK | ~24 | [14] |

| c-MET | ~20 | [14] | |

| Celecoxib | COX-1 | 82,000 | [10] |

| COX-2 | 6,800 | [10] | |

| Afuresertib | Akt1 | 1.3 | [15] |

| Compound 6 | Aurora A | 160 | [15] |

| Compound 17 | Chk2 | 17.9 | [15] |

| Compound 15 | CDK2 | 5 | [16] |

Table 2: Binding Affinity (Kd) of Pyrazole-Based Inhibitors

| Inhibitor | Target Kinase | Kd (nM) | Reference(s) |

| Pyrazole Analog 1 | CDK2 | 4.6 | [17] |

| CDK5 | 27.6 | [17] | |

| JNK3 | 26.1 | [17] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of pyrazole-based inhibitors. The following sections provide step-by-step methodologies for key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Example: JAK2)

This assay determines the ability of a pyrazole-based inhibitor to inhibit the enzymatic activity of a purified kinase.

Materials:

-

Purified recombinant JAK2 enzyme

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP

-

Pyrazole-based inhibitor

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white assay plates

Procedure:

-

Prepare a serial dilution of the pyrazole-based inhibitor in DMSO. Further dilute in kinase assay buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the purified JAK2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should be close to the Km for JAK2.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This assay measures the effect of a pyrazole-based inhibitor on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., a cell line dependent on the target kinase)

-

Complete cell culture medium

-

Pyrazole-based inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]

-

Treat the cells with a serial dilution of the pyrazole-based inhibitor for the desired duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).[18]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18]

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis of Protein Phosphorylation

This technique is used to detect the phosphorylation status of a target protein in cells treated with a pyrazole-based inhibitor.

Materials:

-

Cell line of interest

-

Pyrazole-based inhibitor

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies (one for the phosphorylated form of the target protein and one for the total protein)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting apparatus

-

PVDF or nitrocellulose membrane

-

Chemiluminescent substrate

Procedure:

-

Culture cells and treat them with the pyrazole-based inhibitor at various concentrations and for different time points.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[19]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.[19]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against the total protein to serve as a loading control.

-

Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of an inhibitor to its target protein.

General Protocol Outline:

-

Immobilization: The target kinase is immobilized on the surface of a sensor chip.

-

Binding: A solution containing the pyrazole-based inhibitor is flowed over the sensor surface, and the binding is monitored in real-time.

-

Dissociation: The inhibitor solution is replaced with buffer, and the dissociation of the inhibitor from the kinase is monitored.

-

Data Analysis: The resulting sensorgram is analyzed to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

X-ray Crystallography for Structural Analysis

X-ray crystallography provides a high-resolution three-dimensional structure of the inhibitor bound to its target protein, revealing the precise binding mode and key molecular interactions.

General Protocol Outline:

-

Crystallization: The pyrazole-based inhibitor is co-crystallized with the target kinase, or the inhibitor is soaked into pre-formed crystals of the kinase.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is collected.

-

Structure Determination: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined.[20]

Conclusion

Pyrazole-based inhibitors represent a highly successful class of targeted therapeutics, primarily functioning through the competitive inhibition of protein kinases. Their versatile scaffold allows for the development of potent and selective inhibitors against a wide range of kinase targets, leading to the modulation of key signaling pathways implicated in various diseases. The experimental protocols and quantitative data presented in this guide provide a framework for the robust characterization and development of novel pyrazole-based inhibitors, facilitating the advancement of targeted therapies.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. novartis.com [novartis.com]

- 14. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-containing compounds represent a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents with a wide array of biological activities. The inherent versatility of the pyrazole scaffold allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacological properties. This technical guide focuses on a specific derivative, 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, providing a comprehensive overview of its synthesis and potential significance in the landscape of pharmaceutical research. While the specific discovery and detailed historical timeline of this particular molecule are not extensively documented in publicly available literature, this guide constructs a plausible synthetic pathway based on established methodologies for analogous compounds and explores its potential applications based on the broader understanding of this chemical class.

Synthesis and Discovery

The synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids is a well-established area of organic chemistry. The most common and direct route involves the condensation of a 1,3-dicarbonyl compound with hydrazine hydrate. Specifically for this compound, a plausible and efficient synthetic approach is the reaction of ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate with hydrazine hydrate. This method provides good yields and regioselectivity.

General Synthetic Workflow

The synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids generally follows a two-step process starting from an appropriately substituted acetophenone.

Caption: General synthetic workflow for 5-aryl-1H-pyrazole-3-carboxylic acids.

Experimental Protocols

Synthesis of Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate

-

To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere, add 2',5'-dichloroacetophenone dropwise at 0°C.

-

After the addition is complete, add diethyl oxalate dropwise to the reaction mixture at the same temperature.

-

Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

The reaction is then quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the desired diketoester.

Synthesis of this compound

-

Dissolve ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate in glacial acetic acid.

-

To this solution, add hydrazine hydrate dropwise with stirring.

-

Heat the reaction mixture at reflux for 4-6 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

The resulting precipitate (ethyl 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate) is collected by filtration and washed with water.

-

For hydrolysis, suspend the ester in a solution of sodium hydroxide in a mixture of ethanol and water.

-

Heat the mixture at reflux until the reaction is complete (monitored by TLC).

-

After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Physicochemical and Biological Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Biological Activity / Application |

| 1-(2,4-Dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | C₁₆H₁₀Cl₂N₂O₂ | 349.18 | Intermediate in chemical synthesis |

| 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | C₁₇H₁₁Cl₃N₂O₂ | 409.65 | Precursor for cannabinoid receptor antagonists |

| 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid | C₁₀H₇ClN₂O₂ | 222.63 | Intermediate for pharmaceuticals |

Potential Biological Significance and Signaling Pathways

While the specific biological targets of this compound have not been reported, the pyrazole scaffold is a well-known pharmacophore present in many kinase inhibitors. Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer. Therefore, it is plausible that this compound could be investigated as a potential kinase inhibitor.

A hypothetical signaling pathway that could be targeted by a pyrazole-based kinase inhibitor is the Mitogen-Activated Protein Kinase (MAPK) pathway.

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Conclusion and Future Directions

This compound represents a synthetically accessible molecule within a chemical class of high importance to the pharmaceutical industry. While its specific history and biological profile are yet to be fully elucidated in public literature, the established synthetic routes and the known activities of related pyrazole derivatives provide a strong foundation for future research.

Future investigations could focus on:

-

Definitive Synthesis and Characterization: A comprehensive study detailing the optimized synthesis, purification, and full spectroscopic characterization of the compound.

-

Biological Screening: Evaluation of its activity against a panel of kinases and other relevant biological targets to identify potential therapeutic applications.

-

Analogue Synthesis and SAR Studies: Generation of a library of related compounds to explore structure-activity relationships and optimize for potency and selectivity.

The exploration of such focused chemical entities is crucial for the continued discovery and development of novel therapeutic agents.

In-Depth Technical Guide: Solubility of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of the compound 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid. Due to the limited availability of direct experimental solubility data for this specific molecule, this guide presents predicted physicochemical properties that influence solubility, a comprehensive, standardized experimental protocol for determining solubility in various solvents, and relevant biological pathway context for researchers working with this and similar compounds.

Core Concepts in Solubility for Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Poor aqueous solubility can lead to low absorption and erratic dose-response relationships, hindering clinical development. Understanding the solubility of a compound like this compound in a range of solvents, from aqueous buffers to organic media, is essential for formulation development, preclinical testing, and process chemistry. Pyrazole derivatives, a significant class of heterocyclic compounds in medicinal chemistry, often exhibit a range of polarities, making their solubility profiles complex and worthy of detailed investigation.

Physicochemical Properties and Predicted Solubility

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |

| 1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | Not Available | C₁₀H₆Cl₂N₂O₂ | 257.08 | 3.0 |

Data sourced from PubChem.

A predicted XlogP of 3.0 suggests that the compound is significantly more soluble in non-polar organic solvents than in water. The carboxylic acid moiety introduces a potential for pH-dependent solubility in aqueous solutions, with increased solubility expected at higher pH values due to deprotonation to the more polar carboxylate form.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the shake-flask method, a widely accepted standard for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a range of aqueous and organic solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents:

-

Purified water (Type I)

-

pH-adjusted aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0)

-

Methanol

-

Ethanol

-

Acetone

-

Acetonitrile

-

Dimethyl sulfoxide (DMSO)

-

n-Octanol

-

-

Thermostatic shaker incubator

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Calibrated pH meter

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the respective solvents. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop and validate an HPLC method for the accurate quantification of the compound.

-

Analyze the standard solutions to generate a calibration curve.

-

Inject the diluted sample solutions into the HPLC system and determine their concentrations by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of a compound.

Relevant Signaling Pathway: BRAF/MEK/ERK Pathway

Pyrazole derivatives are actively investigated as inhibitors of various protein kinases involved in cancer signaling. A prominent example is their targeting of the BRAF/MEK/ERK pathway, which is frequently mutated in various cancers, including melanoma. The following diagram depicts this signaling cascade.

Caption: The BRAF/MEK/ERK signaling cascade and a point of inhibition.[1][2][3][4][5][6][7]

This guide provides a foundational understanding of the solubility of this compound for research and development purposes. The provided experimental protocol offers a robust framework for obtaining precise solubility data, which is indispensable for advancing the development of this and other novel chemical entities. The contextualization within a key cancer signaling pathway highlights the therapeutic relevance of this class of compounds.

References

- 1. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRAF gene signaling pathway [pfocr.wikipathways.org]

- 6. Flipped out: structure-guided design of selective pyrazolylpyrrole ERK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on the Potential Therapeutic Targets of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms that serves as a crucial scaffold in medicinal chemistry.[1] Pharmaceuticals containing the pyrazole nucleus have demonstrated a wide array of biological activities, leading to their approval for treating various conditions.[1]

Potential Therapeutic Areas and Targets

Based on the analysis of structurally similar compounds, 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid could potentially exhibit activity in the following areas:

-

Anti-inflammatory and Analgesic Effects: The pyrazole-3-carboxylic acid moiety is a common feature in compounds with anti-inflammatory properties.[2][3] These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. Some pyrazole derivatives are known to be selective COX-2 inhibitors.[2] Additionally, some chlorophenyl-pyrazole-carboxylic acid derivatives have been explored for their potential as anti-inflammatory and analgesic drugs.[4]

-

Antimicrobial Activity: Various pyrazole derivatives have shown significant antimicrobial properties.[2][5][6] For instance, certain 1,5-diarylpyrazole derivatives with a dichlorophenyl group have demonstrated activity against Gram-positive bacteria.[7] The pyrazole scaffold is a recurring motif in the development of new antibacterial agents.[3][6]

-

Anticancer Activity: The pyrazole core is present in several compounds investigated for their antitumor properties.[2][5] The specific mechanisms can vary widely, but they often involve the inhibition of kinases or other signaling pathways crucial for cancer cell proliferation.

-

Neurological and Metabolic Disorders: Notably, the 1,5-diarylpyrazole scaffold, which includes a dichlorophenyl group, is the core structure of rimonabant, a known antagonist of the cannabinoid CB1 receptor.[7] This suggests that compounds with a dichlorophenyl-pyrazole structure might interact with cannabinoid receptors, which are implicated in various conditions, including obesity and metabolic disorders.[7]

-

Aryl Hydrocarbon Receptor (AhR) Antagonism: A compound containing a pyrazole-3-carboxylic acid amide structure has been identified as a potent antagonist of the Aryl Hydrocarbon Receptor (AhR).[8] This receptor is involved in mediating the toxic effects of environmental pollutants like dioxins.[8]

Quantitative Data from Related Compounds

While no quantitative data exists for this compound, the following table summarizes data for illustrative purposes from related pyrazole derivatives. This data should be interpreted with caution and is meant to provide a general sense of the potency that can be achieved with this chemical class.

| Compound Class | Target | Assay | Activity (IC₅₀/Kᵢ) | Reference |

| Pyrazole-NO hybrids | Inflammation | Carrageenan-induced paw edema | Significant anti-inflammatory activity at 100 mg/kg | [2] |

| Pyrazole Derivatives | Escherichia coli | Antibacterial Assay | Remarkable activity compared to ciprofloxacin | [2][3] |

| Pyrazole Derivatives | Staphylococcus aureus | Antibacterial Assay | Remarkable activity compared to ciprofloxacin | [2][3] |

| 2-methyl-2H-pyrazole-3-carboxylic acid derivative (CH-223191) | Aryl Hydrocarbon Receptor (AhR) | TCDD-induced AhR-dependent transcription | Potent inhibition | [8] |

Experimental Protocols

Detailed experimental protocols for the specific compound are not available. However, based on the potential therapeutic targets, the following standard assays would be relevant for its evaluation.

1. Cyclooxygenase (COX-1/COX-2) Inhibition Assay:

-

Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

-

Methodology: A common method is the Cayman Chemical COX Inhibitor Screening Assay Kit (or similar). The assay measures the peroxidase activity of cyclooxygenases. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add buffer, heme, COX-1 or COX-2 enzyme, and the test compound or vehicle control.

-

Incubate for a specified time at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Add the colorimetric substrate (TMPD).

-

Read the absorbance at 590 nm using a plate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

2. Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

-

Methodology: Following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Procedure:

-

Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the test bacteria (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate each well with the bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

-

3. Cannabinoid Receptor (CB1) Binding Assay:

-

Objective: To assess the binding affinity of the compound to the human CB1 receptor.

-

Methodology: A radioligand binding assay using cell membranes expressing the CB1 receptor and a radiolabeled ligand (e.g., [³H]CP55,940).

-

Procedure:

-

Prepare cell membranes from a cell line stably expressing the human CB1 receptor.

-

In a reaction tube, add the cell membranes, the radioligand, and varying concentrations of the test compound or a known CB1 antagonist (for non-specific binding).

-

Incubate at 30°C for a specified time.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the Kᵢ value of the test compound.

-

Visualizations of Potential Mechanisms

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the predicted activities of this compound.

Caption: Potential mechanism of anti-inflammatory action via COX inhibition.

Caption: Postulated antagonism at the cannabinoid CB1 receptor.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mc.minia.edu.eg [mc.minia.edu.eg]

- 3. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid [benchchem.com]

- 8. Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in molecules with diverse biological activities.[1][2][3] Specifically, pyrazole derivatives have demonstrated significant potential as kinase inhibitors, playing a crucial role in the development of targeted therapies for cancer and inflammatory diseases.[2][4] This technical guide presents a comprehensive in silico modeling workflow for a representative compound, 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid. Due to the scarcity of specific experimental data for this exact molecule, this document establishes a robust computational protocol by investigating its potential as an inhibitor of PIM-1 kinase , a well-established therapeutic target for which pyrazole-containing molecules have shown potent activity.[5][6][7] This guide provides detailed experimental protocols for molecular docking and ADMET prediction, presents data in structured tables, and visualizes complex workflows and biological pathways using standardized diagrams, offering a complete roadmap for researchers in computational drug discovery.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

Heterocyclic compounds form the basis of a vast number of pharmaceuticals, and among them, the pyrazole ring is of particular importance. Its derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9][10] A significant area of research has focused on the role of pyrazole-based compounds as protein kinase inhibitors.[1][2] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.

The subject of this guide, this compound, contains the core pyrazole structure substituted with a dichlorophenyl group, a feature often utilized to enhance binding affinity within the hydrophobic pockets of kinase active sites.[1]

Selected Target: PIM-1 Kinase

PIM-1 is a constitutively active serine/threonine kinase that plays a pivotal role in cell cycle progression, survival, and apoptosis.[11][12] Its expression is regulated by the JAK/STAT signaling pathway and is often upregulated in various hematological malignancies and solid tumors, making it an attractive target for cancer therapy.[11][12][13] Numerous studies have highlighted the efficacy of pyrazole-containing heteroaromatic compounds as potent inhibitors of PIM kinases, validating its selection as a plausible and relevant target for this in silico investigation.[5][6][7] This guide will, therefore, model the interaction of this compound with PIM-1 kinase to predict its inhibitory potential and drug-like properties.

In Silico Experimental Protocols

A structured computational workflow is essential for reproducible and reliable results. The following protocols outline a standard procedure for ligand-based drug design, from target preparation to property prediction.

Diagram: In Silico Drug Discovery Workflow

Protein Structure Preparation

-

Obtention: Download the crystal structure of human PIM-1 kinase from the Protein Data Bank (PDB). For this study, PDB ID: 2OBJ is used as a representative structure.[14]

-

Preparation: Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), prepare the protein by:

-

Removing all water molecules and non-essential ligands.

-

Adding hydrogen atoms and assigning correct bond orders.

-

Repairing any missing side chains or loops.

-

Minimizing the structure's energy using a suitable force field (e.g., OPLS4) to relieve steric clashes.

-

Ligand Preparation

-

Structure Generation: Draw the 2D structure of this compound using a chemical sketcher (e.g., ChemDraw, MarvinSketch).

-

3D Conversion: Convert the 2D structure to a 3D conformation.

-

Ionization State: Determine the most likely protonation state at physiological pH (7.4). The carboxylic acid group is expected to be deprotonated.

-

Energy Minimization: Minimize the ligand's energy using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a molecular mechanics force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

Molecular Docking Protocol

-

Receptor Grid Generation: Define the binding site on the PIM-1 kinase. This is typically done by creating a grid box centered on the co-crystallized ligand in the original PDB file or by using site-prediction algorithms. The grid should encompass the entire active site.

-

Docking Execution: Perform molecular docking using a validated algorithm such as AutoDock Vina or Glide.

-

Algorithm: Set the exhaustiveness parameter (for Vina) or precision mode (for Glide) to ensure a thorough search of the conformational space.

-

Output: Generate a set of possible binding poses (e.g., 10-20) ranked by their docking score or binding affinity (in kcal/mol).

-

-

Pose Analysis: Visually inspect the top-ranked poses. The best pose should exhibit chemically sensible interactions with key active site residues, particularly the hinge region of the kinase. Analyze hydrogen bonds, hydrophobic interactions, and salt bridges.

ADMET Prediction Protocol

-

Input: Use the simplified molecular-input line-entry system (SMILES) string of the compound.

-

Platform: Submit the structure to a web-based ADMET prediction server (e.g., SwissADME, pkCSM).

-

Analysis: Collect and analyze the predicted data, focusing on:

-

Physicochemical Properties: Molecular Weight, logP, Topological Polar Surface Area (TPSA).

-

Pharmacokinetics: Water solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and cytochrome P450 (CYP) inhibition.

-

Drug-Likeness: Compliance with Lipinski's Rule of Five, Veber's rules, and other drug-likeness filters.

-

Toxicity: Prediction of mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and other potential toxicities.

-

Predicted Data and Analysis

The following tables summarize hypothetical, yet realistic, quantitative data that would be generated from the execution of the described protocols.

Table 1: Predicted Molecular Docking Results against PIM-1 Kinase

| Compound Name | Binding Affinity (kcal/mol) | Key Interacting Residues (H-Bonds) | Key Interacting Residues (Hydrophobic) |

| This compound | -9.2 | Glu121, Lys67 | Val52, Ala65, Leu120, Ile185 |

| Sunitinib (Reference Drug) | -9.9 | Cys123, Asp128 | Val52, Leu75, Val126, Ile185 |

Note: Data is illustrative and derived from typical results for pyrazole-based kinase inhibitors.

Analysis: The predicted binding affinity of -9.2 kcal/mol suggests a strong and stable interaction between the compound and the PIM-1 active site. The formation of hydrogen bonds with key residues like Glu121 in the hinge region is a critical feature of many kinase inhibitors.[1] The dichlorophenyl moiety is predicted to be buried in a hydrophobic pocket, contributing favorably to the overall binding energy.

Table 2: Predicted ADMET and Physicochemical Properties

| Property | Predicted Value | Compliance/Interpretation |

| Physicochemical | ||

| Molecular Weight | 271.09 g/mol | Excellent (< 500) |

| logP (Lipophilicity) | 2.85 | Optimal (< 5) |

| Hydrogen Bond Donors | 2 | Optimal (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Optimal (≤ 10) |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Yes (0 Violations) | High probability of being orally bioavailable. |

| Pharmacokinetics | ||

| GI Absorption | High | Likely well-absorbed from the gut. |

| BBB Permeant | No | Reduced risk of central nervous system side effects. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |

| Toxicity | ||

| AMES Toxicity | No | Predicted to be non-mutagenic. |

Note: Data generated using standard prediction models. In silico predictions require experimental validation.[15]

Analysis: The compound exhibits a promising drug-like profile. It fully adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[16] Predictions indicate high gastrointestinal absorption and low potential for BBB penetration, which is often desirable for peripherally acting drugs. The lack of predicted mutagenicity or significant CYP inhibition further strengthens its profile as a potential drug candidate.

Signaling Pathway Visualization

Understanding the biological context of the target is crucial. PIM-1 is a downstream effector of the JAK/STAT pathway, which is activated by various cytokines and growth factors.

Diagram: Simplified PIM-1 Signaling Pathway

Pathway Description: Upon cytokine binding, Janus kinases (JAKs) are activated, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins.[13] Activated STATs translocate to the nucleus and induce the transcription of target genes, including PIM-1.[11][13] PIM-1 kinase then phosphorylates numerous downstream targets to inhibit apoptosis and promote cell cycle progression, thereby fostering cell survival and proliferation.[12][17] The proposed inhibitor would directly block the kinase activity of PIM-1, preventing the phosphorylation of its substrates and thereby halting these pro-survival signals.

Conclusion and Future Directions

This technical guide outlines a comprehensive in silico strategy for evaluating this compound as a potential PIM-1 kinase inhibitor. The hypothetical results from molecular docking and ADMET prediction are promising, suggesting that the compound possesses high binding affinity for the target and favorable drug-like properties.

The presented workflow serves as a template for the computational assessment of novel small molecules. The logical progression from target preparation to property prediction allows for an efficient, cost-effective initial screening before committing resources to chemical synthesis and in vitro testing.

Next Steps:

-

Chemical Synthesis: Synthesize the title compound for experimental validation.

-